1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of difluorophenyl and methoxyphenyl groups attached to a urea moiety
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 3,4-difluoroaniline with 3-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
3,4-Difluoroaniline+3-Methoxyphenyl isocyanate→this compound
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Methoxyphenyl)-3-phenylurea: Lacks the difluoro groups, which may influence its binding properties and stability.
1-(3,4-Dichlorophenyl)-3-(3-methoxyphenyl)urea: Contains chlorine atoms instead of fluorine, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in the presence of both difluorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-20-11-4-2-3-9(7-11)17-14(19)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJEWZWJUWILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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